4-Bromobenzo[d]oxazole-2-sulfonamide is a heterocyclic compound characterized by the presence of a bromine atom, a benzoxazole ring, and a sulfonamide functional group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties.
The synthesis of 4-Bromobenzo[d]oxazole-2-sulfonamide typically involves the reaction of 2-aminophenol with bromine and sulfonamide reagents, leading to a compound that is used in various scientific studies and industrial applications.
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. It also belongs to the broader class of benzoxazole derivatives, which are recognized for their diverse biological activities.
The synthesis of 4-Bromobenzo[d]oxazole-2-sulfonamide can be outlined in several key steps:
The molecular formula of 4-Bromobenzo[d]oxazole-2-sulfonamide is , and its molecular weight is approximately .
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-1,3-benzoxazole-2-sulfonamide |
| InChI | InChI=1S/C7H5BrN2O3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H,(H2,9,11,12) |
| InChI Key | DFCJLOIESURBCW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(O2)S(=O)(=O)N |
4-Bromobenzo[d]oxazole-2-sulfonamide participates in various chemical reactions:
The specific products formed during these reactions depend on the reaction conditions and reagents used. For example, oxidation may employ hydrogen peroxide as an oxidizing agent, while sodium borohydride may be used for reduction.
The mechanism of action for 4-Bromobenzo[d]oxazole-2-sulfonamide primarily involves its interaction with various biological targets such as enzymes or receptors. The presence of the bromine atom and the sulfonamide group is crucial for binding to these targets, which may lead to inhibition or activation of specific biological pathways. This interaction underlies its potential therapeutic effects in medicinal applications .
4-Bromobenzo[d]oxazole-2-sulfonamide is typically characterized by:
The chemical properties include:
4-Bromobenzo[d]oxazole-2-sulfonamide has several applications in scientific research:
This compound's unique structure and reactivity make it a valuable asset in both research and industrial contexts.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7